1-Ethyl-3-methyl-1,4-diazepane dihydrochloride
Description
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride is a bicyclic amine compound featuring a seven-membered diazepane ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, a common strategy to improve bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-ethyl-3-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10-6-4-5-9-8(2)7-10;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNXDRDHWISRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNC(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-methyl-1,4-diazepane dihydrochloride involves several steps. One common method includes the reaction of 1,4-diazepane with ethyl and methyl halides under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of specialized reactors and purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 1-ethyl-3-methyl-1,4-diazepane dihydrochloride and related diazepane derivatives:
Key Observations:
- Substituent Effects : The ethyl group in the target compound likely confers moderate lipophilicity compared to the phenyl group in 1-methyl-3-phenyl-1,4-diazepane dihydrochloride, which may enhance membrane permeability but reduce aqueous solubility .
- Salt Form : All compounds listed are dihydrochloride salts, improving solubility and stability for in vitro and in vivo applications .
Anti-Cancer Activity
- Vanoxerine dihydrochloride: A triple CDK2/4/6 inhibitor, it demonstrates broad anti-cancer activity (IC₅₀ ~3.79 µM in QGY7703 liver cells) and suppresses tumor growth in murine models .
- Fluspirilene and Adapalene: CDK2 inhibitors with IC₅₀ values comparable to vanoxerine (4.01 µM in HepG2 cells) but narrower target specificity .
Chelation and Therapeutic Use
- Triethylenetetramine dihydrochloride : A copper-chelating agent used in Wilson’s disease, highlighting the versatility of diazepane dihydrochlorides in metal-ion-related therapies .
Biological Activity
1-Ethyl-3-methyl-1,4-diazepane dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its interaction with neurotransmitter systems. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a diazepane derivative characterized by its unique ring structure. The presence of ethyl and methyl groups enhances its solubility and biological activity. Its molecular formula is , with a molecular weight of approximately 195.13 g/mol.
The biological activity of this compound is primarily linked to its interaction with gamma-aminobutyric acid (GABA) receptors. These interactions suggest potential anxiolytic or sedative properties similar to other diazepane derivatives. In vitro studies indicate that the compound may influence neuronal excitability and neurotransmitter release, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| GABA Receptor Modulation | Exhibits binding affinity to GABA receptors, potentially leading to anxiolytic effects. |
| Neurotransmitter Interaction | Influences neurotransmitter release and neuronal excitability. |
| Sedative Effects | Similar sedative properties observed in related diazepanes. |
Study 1: GABAergic Activity
A study explored the binding affinity of various diazepane derivatives at GABA receptors. This compound demonstrated notable binding affinity, indicating its potential as a therapeutic agent for anxiety disorders. The study utilized in vitro assays to assess receptor interactions and functional activity .
Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of diazepane derivatives found that this compound reduced neurotoxicity in neuron-like cells exposed to stressors. The compound was shown to lower oxidative stress markers, suggesting a protective effect against neurodegeneration.
Study 3: Comparative Analysis with Other Diazepanes
A comparative analysis highlighted the unique profile of this compound among other diazepanes. It exhibited distinct pharmacological properties that could lead to novel therapeutic applications in treating central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
